1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide

Monoamine oxidase inhibition Styrylquinolinium pharmacology Structure-activity relationship

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide (CAS 84255-08-3) is a synthetic quinolinium salt featuring a 4-position pyridylidene-methyl substituent and an iodide counter-anion. It belongs to the broader class of cyanine dye precursors and styrylquinolinium derivatives, which are utilized in fluorescent labeling, nonlinear optical (NLO) materials, and pharmacological research.

Molecular Formula C19H21IN2
Molecular Weight 404.3 g/mol
CAS No. 84255-08-3
Cat. No. B12677543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide
CAS84255-08-3
Molecular FormulaC19H21IN2
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC2=CC=CC=[N+]2CC)C3=CC=CC=C31.[I-]
InChIInChI=1S/C19H21N2.HI/c1-3-20-13-8-7-9-17(20)15-16-12-14-21(4-2)19-11-6-5-10-18(16)19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyTUBSYDOUZQWHHO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide (CAS 84255-08-3): Scientific and Industrial Procurement Baseline


1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide (CAS 84255-08-3) is a synthetic quinolinium salt featuring a 4-position pyridylidene-methyl substituent and an iodide counter-anion . It belongs to the broader class of cyanine dye precursors and styrylquinolinium derivatives, which are utilized in fluorescent labeling, nonlinear optical (NLO) materials, and pharmacological research. Characterized by the molecular formula C₁₉H₂₁IN₂ and a molecular weight of 404.29 g/mol, the compound’s extended π-conjugated system and iodide heavy-atom effect differentiate it from simpler quinolinium salts [1]. Procurement of this specific isomer is primarily driven by its utility as a key intermediate in the synthesis of 4-styrylquinolinium dyes, a class for which the substitution position critically influences both photophysical properties and biological target engagement [2].

Why 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide Cannot Be Substituted with Generic Analogs


Quinolinium salts with similar molecular weights are often considered interchangeable, yet the specific 4-position attachment of the pyridylidene moiety and the presence of an iodide counterion in CAS 84255-08-3 create a combination of properties that generic substitution fails to replicate. In styrylquinolinium systems, the attachment point of the conjugated side chain dictates the dihedral angle, intramolecular charge transfer (ICT) efficiency, and ultimately the linear and nonlinear optical response [1]. Biological activity data on 4-styrylquinoliniums demonstrate up to 5-fold greater potency compared to their 2-substituted analogs, indicating that positional isomerism is a critical determinant of target engagement in pharmacological contexts [2]. The iodide counterion further contributes to enhanced second-harmonic generation (SHG) and spin-orbit coupling in NLO applications, properties that are lost if a chloride or bromide salt is selected instead [3]. Consequently, substituting CAS 84255-08-3 with a regioisomer or an analog bearing a different anion can lead to diminished synthetic yield, altered spectral characteristics, and non-reproducible biological results.

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide: Quantitative Evidence for Differentiation


4- vs. 2-Styrylquinolinium Positional Isomer Potency in MAO Inhibition

In a head-to-head pharmacological comparison of styrylquinolinium isomers, the 4-styrylquinolinium subclass demonstrated approximately 5-fold greater potency than the corresponding 2-styrylquinolinium subclass against guinea pig liver monoamine oxidase (MAO) [1]. The target compound CAS 84255-08-3 is a 4-substituted quinolinium bearing a pyridylidene-methyl group, thus falling within the pharmacologically more active 4-substitution geometry. This provides a direct positional-isomer advantage over the 2-substituted regioisomer CAS 38361-66-9 for any research application where biological activity is a key selection parameter.

Monoamine oxidase inhibition Styrylquinolinium pharmacology Structure-activity relationship

Iodide Counterion Enhances Second-Harmonic Generation (SHG) in Quinolinium NLO Crystals

Quinolinium iodide derivatives exhibit a measurable second-order nonlinear optical (NLO) response in their crystalline form, a property directly attributable to the heavy-atom effect of iodide enhancing the first hyperpolarizability [1]. The target compound’s iodide counterion is essential for achieving SHG intensity, as analogous chloride or bromide salts of quinolinium derivatives display reduced or negligible second-order NLO activity [2]. This establishes that the iodide salt form of CAS 84255-08-3 provides a functional advantage in photonic and optoelectronic material research that non-iodide quinolinium salts cannot match.

Nonlinear optics Second-harmonic generation Quinolinium iodide crystals

4-Substitution Enables Bathochromic Shift in Absorption Wavelength Relative to 2-Substituted Isomer

In styrylquinolinium dyes, 4-substitution consistently produces a bathochromic shift of 20-50 nm in the UV-vis absorption maximum compared to the corresponding 2-substituted isomer, due to enhanced intramolecular charge transfer (ICT) and extended effective conjugation length through the para alignment [1]. As CAS 84255-08-3 serves as a direct precursor or structural analog for 4-styrylquinolinium dye synthesis, this spectral property translates directly into the optical characteristics of downstream dye products. Researchers selecting the 4-substituted isomer over the 2-substituted analog (CAS 38361-66-9) obtain dye products absorbing at longer wavelengths, which is critical for applications requiring spectral matching with common laser lines (e.g., 488 nm Ar⁺ laser, 532 nm Nd:YAG frequency-doubled) [2].

Cyanine dye synthesis Uv-vis absorption spectra Knoevenagel condensation precursor

Precursor for Fluorescent Dyes with Superior Protein-Binding Contrast

Patented quinolinium- and pyridinium-based fluorescent dyes (U.S. Patent 6,262,263) demonstrate significantly higher fluorescence emission intensity and improved contrast between protein-bound and unbound states compared to previously known compounds [1]. The target compound CAS 84255-08-3, with its 4-pyridylidene-methyl substitution pattern, positions the reactive site appropriately for further functionalization (via Knoevenagel condensation at the 4-methyl position) to generate dyes whose structural motif matches that of the patented high-contrast dyes. Specifically, dyes derived from 4-substituted quinolinium intermediates exhibit 2- to 10-fold greater fluorescence enhancement upon protein binding relative to dyes derived from simpler quinolinium starting materials, as measured in SDS-PAGE gel staining experiments [1]. This directly benefits proteomics and bioanalytical workflows requiring sensitive protein detection.

Fluorescent dye synthesis Quinolinium-based protein stains Fluorescence quantum yield

Calculated LogP and PSA Differentiate the Target from Non-Iodide Analogues

Computationally derived physicochemical parameters available from authoritative databases indicate that CAS 84255-08-3 possesses a calculated LogP of approximately 0.08 and a polar surface area (PSA) of 8.81 Ų . These values are nearly identical to the 2-substituted regioisomer (CAS 38361-66-9), confirming that the iodide salt and the quinolinium-pyridylidene scaffold dominate bulk partitioning properties. However, when compared to non-iodide quinolinium analogs (e.g., chloride or bromide salts), the iodide form confers a higher molecular weight (404.29 vs. ~357 for chloride) and altered counterion-dependent solubility in organic solvents. This distinction is relevant for applications requiring precise stoichiometric control in ion-exchange or phase-transfer catalysis, where the iodide’s nucleophilicity and leaving-group ability differ significantly from other halides [1].

Physicochemical properties Lipophilicity LogP Polar surface area

1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide: High-Impact Research and Industrial Application Scenarios


Synthesis of Bathochromically Shifted 4-Styrylquinolinium Laser Dyes

CAS 84255-08-3 serves as the optimal starting material for Knoevenagel condensation reactions yielding 4-styrylquinolinium hemicyanine dyes. The 4-position attachment provides a 20-50 nm bathochromic shift (λₐₘₐₓ up to 540 nm) relative to 2-substituted alternatives, enabling dye laser operation at wavelengths compatible with Ar⁺ (488 nm) and frequency-doubled Nd:YAG (532 nm) pump sources [1]. The iodide counterion ensures solubility in polar organic solvents (DMF, ethanol, acetonitrile) typically used in dye synthesis, as supported by the compound's HS classification (2933990090) as a heterocyclic intermediate [2].

Nonlinear Optical (NLO) Crystal Growth for Second-Harmonic Generation Devices

The iodide salt form of quinolinium derivatives is a documented prerequisite for second-harmonic generation (SHG) activity in acentric organic crystals [1]. CAS 84255-08-3, via its iodide counterion and extended conjugated framework, qualifies as a candidate for single-crystal growth (e.g., by hanging-drop method) for assessment of macroscopic χ⁽²⁾ susceptibility. The heavy-atom effect of iodine enhances spin-orbit coupling and the first hyperpolarizability β, distinguishing the iodide salt from bromide or chloride forms that lack measurable SHG output [2]. Researchers designing organic NLO materials should procure this specific iodide salt to maximize the probability of achieving phase-matchable SHG.

Biochemical Probe Development Leveraging 4-Substituted Quinolinium Activity

For biochemical research requiring monoamine oxidase (MAO) inhibition, the 4-substituted quinolinium scaffold provides approximately 5× greater potency than the 2-substituted regioisomer [1]. While the target compound itself may serve as a scaffold for further derivatization, the established SAR indicates that any biological assay seeking optimal MAO inhibitory activity benefits from the 4-position geometry. Procurement of CAS 84255-08-3 thus provides a direct entry point into structure-activity relationship studies where positional isomerism is a critical variable.

Fluorescent Protein Stain Development with High Binding Contrast

The compound's structural similarity to patented high-contrast quinolinium protein stains (U.S. Patent 6,262,263) positions it as a precursor for fluorescent dyes that achieve 2-10× greater fluorescence enhancement upon protein binding compared to simpler pyridinium dyes [1]. In SDS-PAGE and gel-based proteomics, dyes synthesized from 4-quinolinium intermediates yield superior signal-to-background ratios, critical for detecting low-abundance proteins. Procuring CAS 84255-08-3 provides access to this enhanced detection performance in downstream derivatization.

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